molecular formula C5H6F3NO2 B1149371 Methyl 3-amino-4,4,4-trifluorocrotonate CAS No. 107638-19-7

Methyl 3-amino-4,4,4-trifluorocrotonate

Cat. No. B1149371
M. Wt: 169.101
InChI Key:
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Description

“Methyl 3-amino-4,4,4-trifluorocrotonate” is a chemical compound with the molecular formula C5H6F3NO2 . It is an important active intermediate in the synthesis of pesticides, medicines, and other industrial chemicals .


Synthesis Analysis

The synthesis of “Methyl 3-amino-4,4,4-trifluorocrotonate” involves reacting an alkyl trifluoroacetate with methyl or ethyl acetate and an alkali metal alcoholate to give an enolate of the corresponding trifluoroacetoacetic acid ester. This enolate is then reacted with a primary or secondary amine or ammonia in the presence of an acid .


Molecular Structure Analysis

The molecular structure of “Methyl 3-amino-4,4,4-trifluorocrotonate” contains a total of 16 bonds, including 10 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, 1 ester (aliphatic), and 1 primary amine (aliphatic) .


Chemical Reactions Analysis

“Methyl 3-amino-4,4,4-trifluorocrotonate” is particularly suitable for preparing trifluoromethyl substituted heterocyclic compounds . The Michael reaction between ethyl 4,4,4-trifluorocrotonate and a Ni (II) complex of the Schiff base of glycine with (S)- o- [N- (N -benzylprolyl)amino]benzophenone was studied .


Physical And Chemical Properties Analysis

“Methyl 3-amino-4,4,4-trifluorocrotonate” has a molecular weight of 169.1 . It has a predicted boiling point of 208.3±40.0 °C and a predicted density of 1.320±0.06 g/cm3 . The compound has a melting point of 50-52 °C .

Safety And Hazards

“Methyl 3-amino-4,4,4-trifluorocrotonate” is classified as having acute toxicity, both orally and dermally. It causes serious eye irritation and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and keeping away from heat/sparks/open flames/hot surfaces .

Future Directions

“Methyl 3-amino-4,4,4-trifluorocrotonate” is an important active intermediate in the synthesis of pesticides, medicines, and other industrial chemicals, especially suitable for preparing trifluoromethyl substituted heterocyclic compounds . Its future directions could involve further exploration of its potential applications in these areas.

properties

IUPAC Name

methyl (Z)-3-amino-4,4,4-trifluorobut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F3NO2/c1-11-4(10)2-3(9)5(6,7)8/h2H,9H2,1H3/b3-2-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOGMZMZKOSVDNE-IHWYPQMZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=C(C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C(/C(F)(F)F)\N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-amino-4,4,4-trifluorocrotonate

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